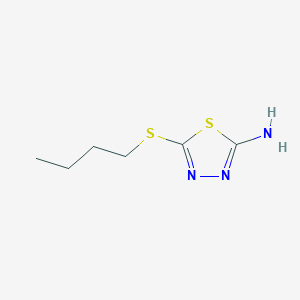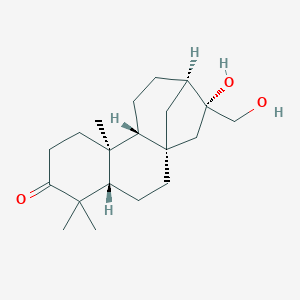
2,4-Dimethyl-1-heptene
Übersicht
Beschreibung
2,4-Dimethyl-1-heptene is an alkene with the molecular formula C9H18 . It is also known by other names such as 1-Heptene, 2,4-dimethyl . It has a role as a human metabolite and an animal metabolite .
Molecular Structure Analysis
The molecular weight of 2,4-Dimethyl-1-heptene is 126.2392 . The IUPAC Standard InChI is InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3 .Physical And Chemical Properties Analysis
2,4-Dimethyl-1-heptene has a density of 0.7±0.1 g/cm3, a boiling point of 137.3±7.0 °C at 760 mmHg, and a vapour pressure of 8.8±0.1 mmHg at 25°C . Its enthalpy of vaporization is 35.9±0.8 kJ/mol, and it has a flash point of 22.7±8.1 °C . The index of refraction is 1.416, and it has a molar refractivity of 43.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Recycling of Plastic Marine Litter
“2,4-Dimethyl-1-heptene” is a marker of PP (Polypropylene) pyrolysis and is the most represented peak in the chemical signature of all the marine litter pyrolysis samples . It differentiates commercial and pyrolysis marine gasoil . This suggests that “2,4-Dimethyl-1-heptene” plays a significant role in the chemical recycling of plastic marine litter, particularly in the pyrolysis process .
Production of Commercial Marine Gasoil
The presence of “2,4-Dimethyl-1-heptene” differentiates commercial and pyrolysis marine gasoil . This indicates that “2,4-Dimethyl-1-heptene” could be used in the production of commercial marine gasoil .
Production of Virgin Naphtha
Virgin naphtha is a product of the pyrolysis process, and “2,4-Dimethyl-1-heptene” is a significant component of it . This suggests that “2,4-Dimethyl-1-heptene” could be used in the production of virgin naphtha .
Production of Platform Chemicals
Virgin naphtha is particularly rich in BTX (Benzene, Toluene, Xylene), ethylbenzene, styrene, and alpha olefins, which are all important recoverable platform chemicals for industrial upcycling . As “2,4-Dimethyl-1-heptene” is a significant component of virgin naphtha , it could be used in the production of these platform chemicals .
Production of Chemical Products
“2,4-Dimethyl-1-heptene” can be used in the production of various chemical products such as fragrances, coatings, and adhesives .
Use as a Reaction Reagent
In the process of preparing chemical substances, “2,4-Dimethyl-1-heptene” can also be used as a reaction reagent .
Safety and Hazards
Wirkmechanismus
Target of Action
2,4-Dimethyl-1-heptene is a volatile organic compound that is primarily metabolized in the liver . Its primary targets are the enzymes involved in its metabolism, particularly those in the liver.
Mode of Action
It is known to interact with various enzymes in the liver, leading to changes in the levels of several metabolites .
Biochemical Pathways
2,4-Dimethyl-1-heptene affects several biochemical pathways. It has been observed to cause changes in the levels of aspartate, cysteine, 2-methyl-1-pentanol, 4-methylheptane, dodecane, 2,4-dimethyl-1-heptene, 1,3-di-tert-butylbenzene, acetophenone, formaldehyde, and glyoxal . These changes suggest adaptations in energy production processes (TCA cycle, amino acids metabolism, and pyruvate metabolism), cellular antioxidant defenses (glutamate, cysteine, and glutathione metabolism), and hepatic enzymes (associated with hydrocarbons, alcohols, aldehydes, and ketones metabolism) .
Pharmacokinetics
Given its volatile nature , it is likely to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver , and excreted via the lungs and urine.
Result of Action
The result of 2,4-Dimethyl-1-heptene’s action is a change in the levels of several metabolites, reflecting adaptations in various biochemical pathways . This metabolic response likely reflects the activation of protective mechanisms to restore cellular homeostasis .
Action Environment
The action of 2,4-Dimethyl-1-heptene can be influenced by various environmental factors. For instance, its volatility suggests that it could evaporate quickly in a dry, hot environment, potentially reducing its bioavailability. Additionally, its metabolism in the liver suggests that factors affecting liver function, such as the presence of other drugs or liver disease, could influence its action, efficacy, and stability.
Eigenschaften
IUPAC Name |
2,4-dimethylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGAOHSMVSIJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864895 | |
| Record name | 2,4-Dimethyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | 1-Heptene, 2,4-dimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Dimethyl-1-heptene | |
CAS RN |
19549-87-2 | |
| Record name | 2,4-Dimethyl-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptene, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-1-heptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In what biological contexts has 2,4-dimethyl-1-heptene been identified?
A1: 2,4-Dimethyl-1-heptene has been identified as a volatile organic compound (VOC) emitted by several organisms and biological processes. Research has detected its presence in:
- Insect emissions: It is a component of the VOC profile of the Asian Longhorned Beetle (Anoplophora glabripennis), particularly in their oviposition sites [, ].
- Lung cancer cells: Studies have shown that 2,4-dimethyl-1-heptene concentrations increase in the headspace of A549 lung cancer cell cultures, as well as in normal human bronchial epithelial cells and human fibroblasts, suggesting a potential link to cellular metabolism [].
- Fungal metabolites: This compound has been detected among the bioactive volatile organic compounds produced by the fungus Beauveria bassiana, known for its entomopathogenic and endophytic properties [].
Q2: What is the significance of 2,4-dimethyl-1-heptene in the context of the Asian Longhorned Beetle?
A2: This compound shows promise as a potential biomarker for detecting infestations of the Asian Longhorned Beetle (ALB). Research indicates that (+)-cyclosativene, (+)-α-longipinene, copaene, and caryophyllene are strongly associated with ALB infestation []. Adding 2,4-dimethyl-1-heptene, and potentially 3-carene or ocimene, to this profile could create a specific VOC signature for ALB detection []. Trained sniffer dogs have shown the ability to recognize a synthetic mixture of these compounds, highlighting its potential for developing detection methods [].
Q3: How does the presence of 2,4-dimethyl-1-heptene in the headspace of both cancerous and normal cells impact its potential as a lung cancer biomarker?
A3: While 2,4-dimethyl-1-heptene appears in the headspace of both cancerous and normal lung cells, its potential as a biomarker shouldn't be disregarded []. The key lies in understanding the differences in metabolic profiles. Research suggests that specific groups of VOCs, including branched hydrocarbons and alcohols, might be associated with cancerous phenotypes []. Further research is needed to determine if quantitative or qualitative differences in 2,4-dimethyl-1-heptene emissions could be used to differentiate between healthy and cancerous cells.
Q4: What are the potential applications of 2,4-dimethyl-1-heptene derived from the pyrolysis of polypropylene?
A4: Pyrolysis of various materials, including polypropylene and even discarded COVID-19 masks, can yield 2,4-dimethyl-1-heptene [, , , , , ]. This presents several potential applications:
- Fuel or Fuel Additive: The liquid fraction produced from pyrolysis, rich in hydrocarbons like 2,4-dimethyl-1-heptene, holds potential as a fuel or fuel additive [, ].
- Chemical Feedstock: This compound can serve as a raw material for producing other valuable chemicals, contributing to a circular economy approach [, ]. For instance, it is a significant component of virgin naphtha derived from plastic marine litter pyrolysis, which finds use in producing platform chemicals like BTX, ethylbenzene, styrene, and alpha olefins [].
Q5: What analytical techniques are commonly employed to detect and quantify 2,4-dimethyl-1-heptene?
A5: Various analytical methods are used to study 2,4-dimethyl-1-heptene, depending on the context and sample matrix:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify 2,4-dimethyl-1-heptene in complex mixtures, such as those obtained from insect emissions, cell cultures, or pyrolysis products [, , , , , , ].
- Solid-Phase Microextraction (SPME) coupled with GC-MS: SPME is a sample preparation technique that concentrates volatile compounds from a sample before analysis by GC-MS, enhancing sensitivity and detection limits [, , ]. It is particularly useful for analyzing trace amounts of 2,4-dimethyl-1-heptene in biological samples or environmental matrices.
Q6: What are the environmental considerations related to 2,4-dimethyl-1-heptene?
A6: While 2,4-dimethyl-1-heptene itself has limited information on its environmental impact, its production through plastic waste pyrolysis raises critical considerations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)








